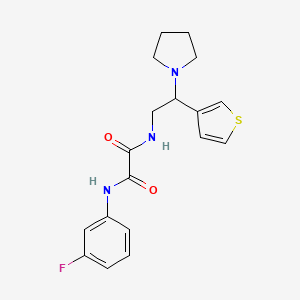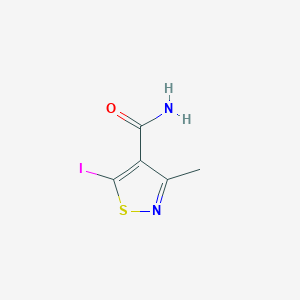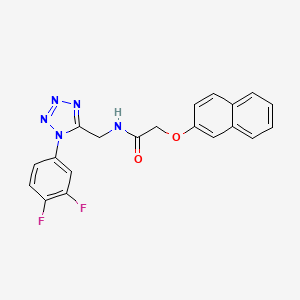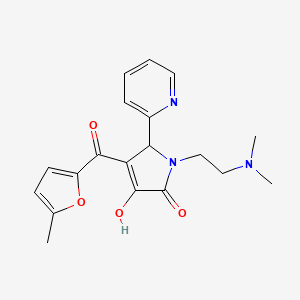
N1-(3-fluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-fluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, commonly known as FPTO, is a chemical compound that has gained significant attention in the scientific research community. FPTO is a novel and potent inhibitor of a family of enzymes called lysine-specific demethylase 1 (LSD1). LSD1 has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
科学的研究の応用
Enhancing Electrochromic Properties of Conducting Polymers
Conducting polymers have significant applications in electrochromic devices due to their ability to change color upon electrical stimulation. The copolymerization of specific fluorophenyl derivatives, similar in structure to the compound , has been demonstrated to significantly enhance the electrochromic properties of these polymers, leading to devices with improved color contrast and switching times. This advancement is critical for the development of next-generation smart windows, displays, and low-energy-consuming electronic devices (Özlem Türkarslan et al., 2007).
Potential Anticancer Agents
The structure of N1-(3-fluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide shares similarity with compounds that have shown promising results as potential anticancer agents. Specifically, derivatives of pyrazole have been synthesized and evaluated for their cytotoxicity and topoisomerase IIα inhibitory activity against various cancer cell lines. These compounds could represent a new class of anticancer drugs with specific mechanisms of action (Raquib Alam et al., 2016).
Fluorescent pH Sensors
Heteroatom-containing organic fluorophores, which share structural features with the queried compound, have been developed as fluorescent pH sensors. These sensors demonstrate significant potential for real-time monitoring of pH changes in various biological and environmental contexts. Their ability to switch fluorescence on and off in response to pH changes makes them valuable tools for bioimaging and environmental monitoring (Zhiyong Yang et al., 2013).
Orexin Receptor Mechanisms in Compulsive Food Consumption
Research on compounds targeting orexin receptors, which share pharmacophore features with N1-(3-fluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, has shed light on the role of these receptors in compulsive food consumption. This research is crucial for understanding the neurochemical pathways involved in binge eating and potentially developing therapeutic agents for eating disorders (L. Piccoli et al., 2012).
Met Kinase Inhibitors for Cancer Treatment
The structure of N1-(3-fluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is similar to that of selective Met kinase inhibitors, which have been identified as promising therapeutic agents for treating cancers dependent on the Met kinase pathway. These inhibitors have shown significant efficacy in preclinical models, leading to their advancement into clinical trials (Gretchen M. Schroeder et al., 2009).
特性
IUPAC Name |
N'-(3-fluorophenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c19-14-4-3-5-15(10-14)21-18(24)17(23)20-11-16(13-6-9-25-12-13)22-7-1-2-8-22/h3-6,9-10,12,16H,1-2,7-8,11H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWANLWVNMQNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,6R,7S)-2-Oxabicyclo[4.1.0]heptan-7-yl]methanamine;hydrochloride](/img/structure/B2768659.png)
![4-(4-Benzylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2768660.png)
![N-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2768662.png)
![4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-(3-methoxybenzyl)benzamide](/img/structure/B2768664.png)
![2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2768666.png)




![N-(3,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768672.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2768676.png)
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2768678.png)